(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-(4-TERT-BUTYLPHENOXY)ACETATE
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Overview
Description
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-(4-TERT-BUTYLPHENOXY)ACETATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring and a tert-butylphenoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-(4-TERT-BUTYLPHENOXY)ACETATE typically involves multiple steps, starting with the preparation of the pyridine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions. The final step usually involves the esterification of the intermediate compound with 2-(4-tert-butylphenoxy)acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-(4-TERT-BUTYLPHENOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH to ensure the desired product formation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyridine compounds .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-(4-TERT-BUTYLPHENOXY)ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-(4-TERT-BUTYLPHENOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-TERT-BUTYLPHENOXY)ACETATE: This compound has a similar structure but includes a bromine atom, which can alter its reactivity and biological activity.
[(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO] 2-(4-BROMO-2-METHYLPHENOXY)ACETATE:
Uniqueness
The uniqueness of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-(4-TERT-BUTYLPHENOXY)ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-tert-butylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-18(2,3)14-4-6-15(7-5-14)23-12-16(22)24-21-17(19)13-8-10-20-11-9-13/h4-11H,12H2,1-3H3,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRXQAGSQDBUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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